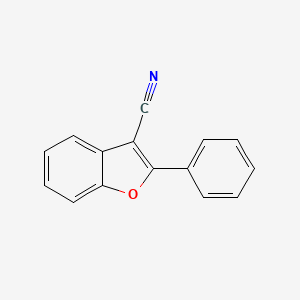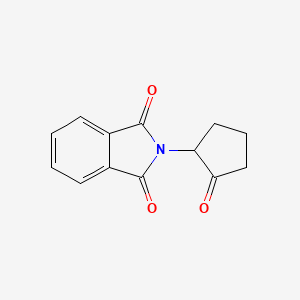![molecular formula C8H6INS B13676070 4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
4-Iodobenzo[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobenzo[b]thiophen-2-amine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene derivatives. One common method is the direct iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[b]thiophene is reacted with an aryl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
- Substitution reactions yield various substituted benzothiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the formation of amines or other reduced compounds .
Applications De Recherche Scientifique
4-Iodobenzo[b]thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Iodobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: The parent compound without the iodine substitution.
2-Aminobenzo[b]thiophene: Similar structure but without the iodine atom.
4-Bromobenzo[b]thiophen-2-amine: Similar structure with a bromine atom instead of iodine.
Uniqueness: 4-Iodobenzo[b]thiophen-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C8H6INS |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
4-iodo-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6INS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 |
Clé InChI |
BZXFBPOTIPIIRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(S2)N)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)



![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)



